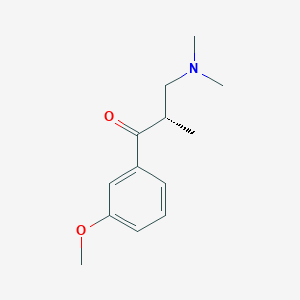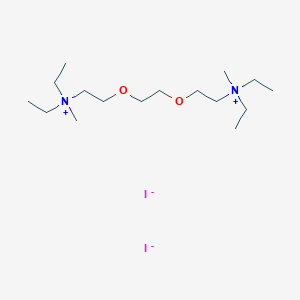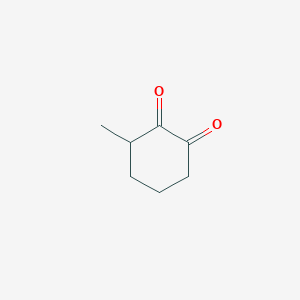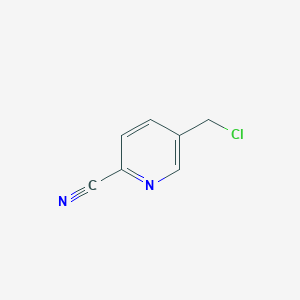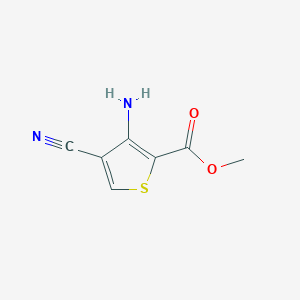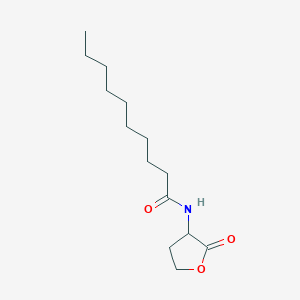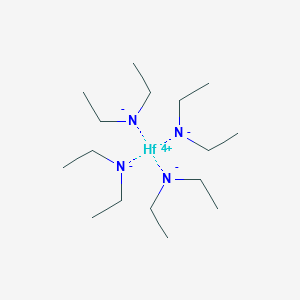
4-(2,4-Dichlorobenzene-1-sulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dichlorobenzene-1-sulfonyl)aniline, also known as DCBSA, is a chemical compound that has been gaining attention in the scientific community due to its unique properties. DCBSA is a white crystalline solid that is commonly used as a reagent in organic synthesis. It has also been found to have potential applications in scientific research due to its ability to interact with biological molecules.
Mechanism Of Action
The mechanism of action of 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline is not fully understood, but it is believed to interact with biological molecules through the formation of hydrogen bonds. 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline has been found to interact with proteins, nucleic acids, and carbohydrates.
Biochemical And Physiological Effects
4-(2,4-Dichlorobenzene-1-sulfonyl)aniline has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline has also been found to have antibacterial and antifungal properties.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline in lab experiments is its ability to interact with biological molecules. This makes it a useful tool for studying the structure and function of these molecules. However, 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline can also be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline. One area of interest is the development of new analytical methods for the detection of biological molecules. 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline could also be used in the development of new drugs and agrochemicals. Additionally, further research could be done to better understand the mechanism of action of 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline and its interactions with biological molecules.
Synthesis Methods
The synthesis of 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline involves the reaction of 2,4-dichloronitrobenzene with aniline in the presence of a reducing agent such as iron powder. The resulting product is then treated with sulfuric acid to form 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline.
Scientific Research Applications
4-(2,4-Dichlorobenzene-1-sulfonyl)aniline has been found to have potential applications in scientific research due to its ability to interact with biological molecules. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals and agrochemicals. 4-(2,4-Dichlorobenzene-1-sulfonyl)aniline has also been found to be useful in the development of new analytical methods for the detection of biological molecules.
properties
CAS RN |
105456-57-3 |
|---|---|
Product Name |
4-(2,4-Dichlorobenzene-1-sulfonyl)aniline |
Molecular Formula |
C12H9Cl2NO2S |
Molecular Weight |
302.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)sulfonylaniline |
InChI |
InChI=1S/C12H9Cl2NO2S/c13-8-1-6-12(11(14)7-8)18(16,17)10-4-2-9(15)3-5-10/h1-7H,15H2 |
InChI Key |
CHFQGCGWPRNPEV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)
![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)

